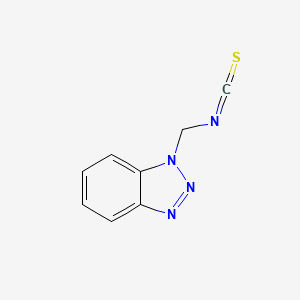![molecular formula C17H26N4O5 B2920948 2-[3-(Diethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid CAS No. 1026785-53-4](/img/structure/B2920948.png)
2-[3-(Diethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid
カタログ番号 B2920948
CAS番号:
1026785-53-4
分子量: 366.418
InChIキー: JSCMWLRJVUGITK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Diethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid, commonly known as DEPNOP, is a chemical compound that has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism.
科学的研究の応用
Synthesis Techniques
- The enantioselective conjugate addition of diethylzinc to activated nitroolefins, leading to the production of β2-homoamino acids, demonstrates the compound's relevance in synthesizing complex amino acid derivatives with potential biological activity (Rimkus & Sewald, 2003).
- Advanced synthetic pathways have been developed for N,N'-protected 2,3-diaminobutanoic acid isomers, highlighting the compound's role in the targeted synthesis of biologically significant molecules (Robinson et al., 2001).
Structural Analysis and Characterization
- Structural characterization of unsymmetrical monoamide–monoacyl tartaric acid derivatives sheds light on the compound's utility in understanding and designing novel molecular structures with specific chemical and physical properties (Madura et al., 2012).
- The development of novel series of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones, followed by the creation of 2-(arylamino)pyrimidines, underlines the compound's significance in the synthesis of heterocyclic compounds with potential therapeutic applications (Terentjeva et al., 2014).
Catalytic and Biological Activities
- Research into the catalytic activity and magnetism of nickel(II) complexes provides insight into the compound's potential applications in catalysis and material science. Such studies open avenues for exploring the biochemical relevance of these complexes, including their enzymatic-like activities (Das et al., 2013).
- The exploration of metabolic solutions to biosynthesize certain diaminomonocarboxylic acids reveals the compound's potential role in the formation of neurotoxic amino acids by cyanobacteria, highlighting its importance in understanding environmental toxins and their biosynthesis (Nunn & Codd, 2017).
特性
IUPAC Name |
2-[3-(diethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5/c1-3-20(4-2)10-6-9-18-15(17(23)24)12-16(22)19-13-7-5-8-14(11-13)21(25)26/h5,7-8,11,15,18H,3-4,6,9-10,12H2,1-2H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMWLRJVUGITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


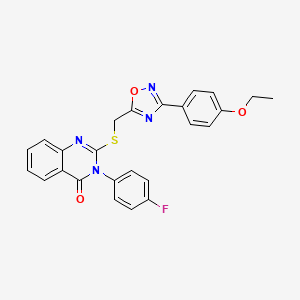

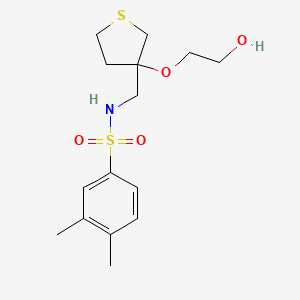
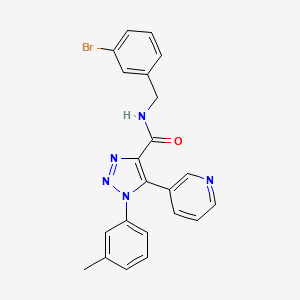
![8-bromo-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2920873.png)

![3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2920879.png)
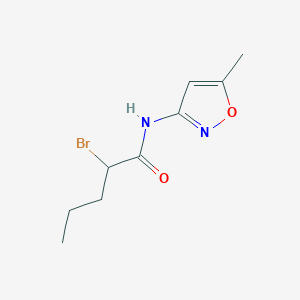
![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)
![4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B2920883.png)
![7-ethyl-8-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2920884.png)
![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)
